molecular formula C20H17N3O2S B4744530 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone

1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone

Cat. No.: B4744530
M. Wt: 363.4 g/mol
InChI Key: XGBOMHZFGBKDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. The synthesis method of this compound involves the reaction of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with 5-phenyl-1,3,4-oxadiazol-2-thiol in the presence of a suitable catalyst.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with cellular targets such as enzymes, receptors, and DNA. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have antimicrobial and antifungal properties. In addition, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone in lab experiments include its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. The compound has also been shown to have anticancer, antimicrobial, and antifungal properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone. Some possible areas of research include further studies on the compound's mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential use as a photosensitizer for photodynamic therapy. Additionally, further studies could be conducted to explore the compound's potential as an antimicrobial or antifungal agent. Overall, this compound is a promising compound that has many potential applications in scientific research.

Scientific Research Applications

1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-18(15-10-6-7-11-16(15)23(13)2)17(24)12-26-20-22-21-19(25-20)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBOMHZFGBKDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 4
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 5
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone

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